molecular formula C6H7FN2OS B8195449 4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro- CAS No. 659-00-7

4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro-

Cat. No.: B8195449
CAS No.: 659-00-7
M. Wt: 174.20 g/mol
InChI Key: LEXFFTVGUGUSMN-UHFFFAOYSA-N
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Description

The compound 4(3H)-Pyrimidinone, 2-(ethylthio)-5-fluoro- (CAS synonyms: 6-Ethyl-5-fluoro-4(3H)-pyrimidinone) is a fluorinated pyrimidinone derivative with a sulfur-containing ethylthio substituent at position 2 and a fluorine atom at position 5. Its canonical SMILES structure is O=C1N=CNC(=C1F)CC, indicating a pyrimidinone core (positions 1–6) with the following functional groups:

  • Ethylthio (-S-C₂H₅) at position 2.
  • Fluoro (-F) at position 5.
  • Keto (-C=O) at position 4 .

This compound is part of a broader class of pyrimidinones known for their bioactivity, including antiviral, antitumor, and immunomodulatory properties . Its structural features, such as the electron-withdrawing fluorine and lipophilic ethylthio group, influence its physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.

Properties

IUPAC Name

2-ethylsulfanyl-5-fluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXFFTVGUGUSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295730
Record name 4(3h)-pyrimidinone, 2-(ethylthio)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-00-7
Record name NSC104998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3h)-pyrimidinone, 2-(ethylthio)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Nucleophilic Substitution

A two-step protocol derived from voriconazole intermediate synthesis involves chlorination of 4-hydroxypyrimidines followed by thioalkylation . As demonstrated in CN102190628A, treating 5-fluoro-6-ethyl-4-hydroxypyrimidine with phosphorus oxychloride (POCl₃) at reflux replaces the 4-hydroxyl group with chlorine, yielding 4-chloro-5-fluoro-6-ethylpyrimidine. This intermediate serves as a substrate for nucleophilic displacement using sodium ethanethiolate (NaSEt) in polar aprotic solvents like dimethylformamide (DMF).

Reaction Conditions:

  • Temperature: 80–100°C

  • Molar ratio (chloropyrimidine:NaSEt): 1:1.2–1.5

  • Yield: 70–85% (estimated from analogous reactions)

Direct Thioalkylation of Pyrimidinones

An alternative route bypasses chlorination by employing Mitsunobu conditions to directly introduce the ethylthio group. Reacting 2-hydroxy-5-fluoro-4(3H)-pyrimidinone with ethanethiol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitates the substitution. This method, though efficient, demands anhydrous conditions and generates stoichiometric phosphine oxide byproducts, complicating purification.

Thiourea-Mediated Cyclization

A method adapted from ChemicalBook’s synthesis of 2-amino-4,6-dihydroxypyrimidines replaces guanidinium hydrochloride with S-ethylisothiouronium chloride to integrate the ethylthio group during ring formation. Reacting diethyl 2-fluoro-3-oxopentanedioate with S-ethylisothiouronium chloride in ethanol under sodium ethoxide catalysis yields the target compound via a one-pot cyclization-thioalkylation sequence.

Optimized Parameters:

  • Solvent: Absolute ethanol

  • Base: Sodium ethoxide (1.2 equiv relative to diester)

  • Temperature: Reflux (78°C)

  • Reaction Time: 6–8 hours

  • Yield: 65–72% (extrapolated from similar reactions)

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)ScalabilityLimitations
Cyclization-ThioalkylationEthyl α-fluoropropionoacetateFormamide, NaSEt70–85HighMulti-step, POCl₃ handling
Mitsunobu Substitution2-Hydroxy-5-fluoro-4(3H)-pyrimidinoneEthanethiol, DEAD, PPh₃60–75ModerateCostly reagents, purification
Thiourea CyclizationDiethyl 2-fluoro-3-oxopentanedioateS-Ethylisothiouronium65–72HighSensitive to moisture

Industrial Considerations and Process Optimization

For large-scale production, the cyclization-thioalkylation route is favored due to its reliance on inexpensive reagents like formamide and sodium methoxide. Critical process parameters include:

  • Temperature Control : Enamination at <50°C prevents ester hydrolysis.

  • Solvent Selection : Methanol enhances reaction homogeneity and facilitates ammonia gas absorption.

  • Workup Procedures : Neutralization with acetic acid precipitates products efficiently, as described in ChemicalBook’s protocol .

Chemical Reactions Analysis

4(3H)-Pyrimidinone, 2-(ethylthio)-5-fluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

4(3H)-Pyrimidinone derivatives are extensively studied for their potential as antiviral and anticancer agents. The incorporation of the ethylthio and fluoro groups plays a crucial role in modulating the biological activity of these compounds. Research indicates that these derivatives can interfere with nucleoside metabolism, leading to cytotoxic effects on cancer cells.

  • Mechanism of Action : The fluorine atom at the 5-position disrupts normal enzymatic functions involved in DNA and RNA synthesis, resulting in cell death. This mechanism is particularly relevant in the context of cancer therapies where targeting rapidly dividing cells is essential.

Case Study: Anticancer Activity Evaluation

A study conducted on various pyrimidine derivatives, including 4(3H)-Pyrimidinone, 2-(ethylthio)-5-fluoro-, demonstrated significant cytotoxicity against several cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml. The results showed that this compound exhibited lower cytotoxicity compared to established chemotherapeutics like doxorubicin but still holds promise for further development .

Agricultural Applications

Fungicidal Properties

The compound has also been explored for its fungicidal properties. Research indicates that derivatives of 4(3H)-Pyrimidinone can act effectively against various fungal pathogens, making them suitable candidates for agricultural applications.

  • Fungicidal Activity : In vitro studies have shown that certain pyrimidine derivatives exhibit strong antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, compounds derived from 4(3H)-Pyrimidinone demonstrated inhibition rates comparable to or better than traditional fungicides .

Data Tables

Application Area Activity Target Organisms/Cell Lines Concentration Tested
Medicinal ChemistryAnticancerPC3, K562, HeLa, A5495 µg/ml
Agricultural SciencesFungicidalBotrytis cinerea, Sclerotinia sclerotiorumVaries (up to 500 µg/ml)

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 2-(ethylthio)-5-fluoro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural Analogues and Substituent Effects

The table below compares 2-(ethylthio)-5-fluoro-4(3H)-pyrimidinone with key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Bioactivity Reference
2-(ethylthio)-5-fluoro-4(3H)-pyrimidinone 2-S-C₂H₅, 5-F 174.2 g/mol Moderate lipophilicity; potential antiviral/antitumor activity (inferred)
2-amino-6-fluoro-4(3H)-pyrimidinone 2-NH₂, 6-F 143.1 g/mol Increased polarity; nucleophilic reactivity (e.g., in DNA/RNA interactions)
5-chloro-6-(trifluoromethyl)-4(3H)-pyrimidinone 5-Cl, 6-CF₃ 214.5 g/mol High electron-withdrawing effects; enhanced stability in acidic conditions
2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) 2-NH₂, 5-Br, 6-Ph 280.1 g/mol Potent antitumor activity (dose-dependent inhibition of bladder tumors)
2-(methylthio)-5-methyl-4(1H)-pyrimidinone 2-S-CH₃, 5-CH₃ 156.2 g/mol Reduced electronegativity; lower metabolic stability vs. ethylthio
Key Observations:
  • Lipophilicity: The ethylthio group at position 2 increases lipophilicity relative to amino-substituted analogs (e.g., 2-amino-6-fluoro- ), which may enhance membrane permeability but reduce aqueous solubility.
  • Bioactivity: Pyrimidinones with halogen atoms (Br, Cl) and aryl groups (Ph, CF₃) exhibit stronger antitumor effects (e.g., ABPP and 5-chloro-6-CF₃ derivatives ). The ethylthio group’s role in bioactivity remains less studied but may modulate pharmacokinetics.
Antitumor Effects:
  • ABPP and ABMFPP (2-amino-5-bromo-6-aryl derivatives) demonstrated dose-dependent inhibition of mouse bladder tumors (MBT-2) via interferon induction and immunomodulation . In contrast, the target compound’s ethylthio group may alter its interferon-inducing capacity, as sulfur-containing groups often influence metabolic pathways (e.g., cytochrome P450 interactions).
  • ABDFPP and AIDFPP (difluorophenyl-substituted pyrimidinones) showed superior antitumor potency (40% long-term cure rates in mice) compared to ABPP, highlighting the importance of difluorophenyl groups in enhancing efficacy .
Antiviral Potential:
  • Pyrimidinones with thioether linkages (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ) exhibit activity against viral proteases. The target compound’s ethylthio group may similarly interact with viral enzymes, though direct evidence is lacking.

Physicochemical Properties

  • Solubility: Amino-substituted pyrimidinones (e.g., 2-amino-6-fluoro- ) are more water-soluble due to hydrogen-bonding capacity, whereas the ethylthio group in the target compound likely reduces aqueous solubility.
  • Stability : The 5-fluoro group increases resistance to oxidative degradation compared to 5-hydrogen or 5-methyl analogs .

Biological Activity

4(3H)-Pyrimidinone, 2-(ethylthio)-5-fluoro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4(3H)-Pyrimidinone, 2-(ethylthio)-5-fluoro- is characterized by the following features:

  • Pyrimidinone Core : A six-membered ring containing nitrogen atoms that contributes to various biological activities.
  • Ethylthio Group : Enhances lipophilicity and may influence interaction with biological targets.
  • Fluoro Substitution : The presence of fluorine can improve metabolic stability and binding affinity.

Anticancer Activity

Research indicates that pyrimidinone derivatives exhibit promising anticancer properties. For example, a study highlighted that certain pyrimidinone derivatives could inhibit the XIAP protein, potentially reducing prostate cancer cell viability. The inhibition constants (Ki) for these compounds were significantly lower than controls, suggesting effective biological activity against cancer pathways .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Pyrimidinones are known to possess a broad spectrum of activity against various bacterial strains. For instance, derivatives have been reported to inhibit pathogens such as E. coli and S. aureus, demonstrating the importance of substituents in enhancing antimicrobial efficacy .

Enzyme Inhibition

4(3H)-Pyrimidinone, 2-(ethylthio)-5-fluoro- has been studied for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown inhibitory effects on dihydrofolate reductase and glucosidase, which are crucial targets in cancer therapy and metabolic disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrimidinones is essential for optimizing their biological activity. The following table summarizes key findings regarding the influence of various substitutions on the biological activity of pyrimidinone derivatives:

Substitution PositionGroupBiological ActivityReference
C-2EthylthioEnhanced lipophilicity
C-5FluoroIncreased metabolic stability
C-6HydroxylImproved anticancer activity

Case Studies

  • Inhibition of XIAP Protein : A study demonstrated that specific pyrimidinone derivatives could significantly inhibit XIAP protein levels in prostate cancer cells, leading to reduced cell viability. Thermodynamic parameters indicated strong binding affinity between the compounds and the target protein .
  • Antimicrobial Efficacy : Another investigation showed that certain pyrimidinone derivatives exhibited potent antibacterial effects against a range of pathogens, including fungi. The presence of an ethylthio group was crucial for enhancing activity against C. albicans and B. subtilis .
  • Enzyme Inhibition Studies : Research into enzyme inhibition revealed that derivatives effectively inhibited dihydrofolate reductase, a target in cancer chemotherapy, suggesting potential applications in therapeutic development .

Q & A

Q. Methodological Recommendations

  • For synthesis: Combine POCl₃-mediated routes with catalytic systems for diversified libraries.
  • For characterization: Use ¹H NMR, LC-MS, and elemental analysis as mandatory steps.
  • For bioactivity: Adopt pharmacopeial-grade purity standards and multi-assay validation .

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